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Compound of Interest

Compound Name: 2-Iodo-1-(perfluorohexyl)octane

Cat. No.: B175511 Get Quote

An In-depth Technical Guide to 2-Iodo-1-(perfluorohexyl)octane

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, reactivity, and applications of 2-Iodo-1-(perfluorohexyl)octane. This

synthetic organofluorine compound, with the chemical formula C14H16F13I, is notable for its

unique structure, which combines a hydrophobic octane chain with a lipophobic and highly

fluorinated perfluorohexyl group. This distinct molecular architecture imparts properties such as

high thermal stability, low surface tension, and repellency to both water and oil, making it a

compound of significant interest in materials science and for consideration in biomedical

applications. This document is intended for researchers, scientists, and professionals in drug

development, presenting detailed data, experimental protocols, and visualizations to facilitate a

deeper understanding of this compound.

Core Chemical and Physical Properties
2-Iodo-1-(perfluorohexyl)octane is a halogenated alkane characterized by a C6

perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the

second position of the octane moiety. This structure results in a high molecular weight and a

complex set of physicochemical properties. The compound is typically supplied for research

purposes with a purity of 95-96%.
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The key identifying and physical properties of 2-Iodo-1-(perfluorohexyl)octane are

summarized in the table below for easy reference.

Property Value Source

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-

tridecafluoro-8-

iodotetradecane

CAS Number 109574-84-7

Molecular Formula C14H16F13I

Molecular Weight 558.16 g/mol

InChI Key
GVWXUPPPAHSALU-

UHFFFAOYSA-N

SMILES

CCCCCCC(I)CC(F)(F)C(F)

(F)C(F)(F)C(F)(F)C(F)(F)C(F)

(F)F

Purity 95-96%

Heavy Atom Count 28

Rotatable Bond Count 11

Complexity 498

XLogP3 9.3

Storage Temperature
Refrigerated, 2-8°C, sealed in

dry, dark place

Synthesis and Manufacturing
The synthesis of 2-Iodo-1-(perfluorohexyl)octane can be achieved through several precursor-

based methodologies that involve modifying a pre-existing carbon skeleton.

Synthesis Methodologies
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Nucleophilic Substitution: A common and direct route involves the displacement of a different

halogen, such as bromine, from a precursor molecule. For instance, 1-(perfluorohexyl)octyl

bromide can be reacted with sodium iodide (NaI) in a polar aprotic solvent like

dimethylformamide (DMF) or tetrahydrofuran (THF). This Finkelstein-type reaction typically

requires heating to 80–100°C under an inert atmosphere and can achieve yields between

65% and 85%.

Organometallic Reagent-Mediated Synthesis: Another approach utilizes organometallic

reagents. For example, 2-(perfluorohexyl)ethyl magnesium chloride can be generated in-situ

and then coupled with an appropriate alkyl halide to form the desired carbon backbone.

Radical Addition: A related, non-iodinated compound, 2-perfluorohexyloctane, is prepared via

the radical addition of perfluorohexyl iodide to 1-octene using a radical initiator like AIBN at

80°C. The resulting iodo-adduct is then reduced. A similar strategy could be adapted for the

synthesis of 2-Iodo-1-(perfluorohexyl)octane. A novel synthesis method for the related

perfluorohexyl n-octane involves the condensation of perfluorohexyl iodoalkane and 1-

octene using a photocatalyst, mercaptan, and a tertiary amine as a halogen atom scavenger.
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General Synthesis Pathways for 2-Iodo-1-(perfluorohexyl)octane

Precursors
(e.g., 1-(perfluorohexyl)octyl bromide, 1-octene)

Synthesis Reaction

Reaction

Reagents
(NaI, Organometallics, Radical Initiators)

2-Iodo-1-(perfluorohexyl)octane

Purification
(e.g., Three-Phase Extraction, Distillation)

Purification Step

Purified Product

Final Product

Crude Product

Click to download full resolution via product page

Caption: A flowchart illustrating the general synthesis workflow.

Chemical Reactivity
The iodine atom in 2-Iodo-1-(perfluorohexyl)octane is a good leaving group, which makes the

compound susceptible to various chemical transformations.
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Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution

reactions, allowing for the introduction of a wide range of functional groups. This makes it a

versatile intermediate for synthesizing diverse perfluoroalkyl derivatives.

Reduction Reactions: The carbon-iodine bond can be reduced to a carbon-hydrogen bond,

effectively removing the iodine atom to form 1-(perfluorohexyl)octane. This can be achieved

through catalytic hydrogenation with hydrogen gas and a palladium catalyst, or by using

reducing agents like lithium aluminum hydride. This derivative, a semifluorinated alkane, has

been extensively investigated and approved for ophthalmic use in treating dry eye disease.

Key Chemical Reactions

2-Iodo-1-(perfluorohexyl)octane

Nucleophilic Substitution

+ Nucleophile (e.g., NaN3)

Reduction

+ Reducing Agent (e.g., LiAlH4)
or Catalytic Hydrogenation

Diverse Perfluoroalkyl Derivatives 1-(perfluorohexyl)octane
(Ophthalmic Applications)

Click to download full resolution via product page

Caption: Reactivity pathways of 2-Iodo-1-(perfluorohexyl)octane.

Applications in Research and Development
The unique physicochemical properties of 2-Iodo-1-(perfluorohexyl)octane make it a valuable

compound in several fields.
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Materials Science
The presence of the perfluorohexyl group imparts a low surface energy, leading to surfaces that

are highly repellent to both water and oil (hydrophobic and oleophobic). This property is critical

for developing advanced materials such as:

Advanced Coatings: Used to create self-cleaning and anti-fouling surfaces.

Lubricants: The high thermal stability makes it suitable for high-temperature lubricant

applications.

Drug Delivery and Biomedical Research
Semifluorinated alkanes, such as the derivatives of this compound, are attractive for novel drug

delivery systems.

Ophthalmic Drug Delivery: The low surface tension and spreading ability are beneficial for

topical applications, including treatments for dry eye disease. The non-iodinated analog,

perfluorohexyloctane, is FDA-approved for this purpose. It is believed to stabilize the lipid

layer of the tear film.

Biological Imaging: Its structure suggests potential as a contrast agent in biological imaging.

Interaction with Membranes: The fluorinated structure allows it to influence the fluidity and

permeability of biological membranes, potentially affecting cellular processes.

Experimental Protocols
Detailed experimental protocols for 2-Iodo-1-(perfluorohexyl)octane are not widely published.

However, standard techniques for characterization and purification can be applied, and

protocols for related compounds offer insight.

Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique is crucial for

characterizing the hydrocarbon (octane) portion of the molecule. The electronic effects of the

perfluorohexyl group and the iodine atom will cause distinct chemical shifts for the protons

on the octane chain. For a related, non-iodinated compound, the methine proton (CH)
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appears as a multiplet at 2.17-2.33 ppm, and the terminal methyl group shows as a triplet at

0.90 ppm. Similar patterns, with shifts influenced by the iodine, would be expected for 2-
Iodo-1-(perfluorohexyl)octane.

Purification
Three-Phase Extraction: This specialized technique leverages the compound's high

fluorophilicity. It involves creating three immiscible layers with an organic solvent, water, and

a fluorous solvent. The 2-Iodo-1-(perfluorohexyl)octane will preferentially partition into the

fluorous phase, enabling efficient separation from non-fluorinated impurities.

Hypothetical Ocular Irritation Evaluation Workflow
Based on protocols for the related compound perfluorohexyloctane, a workflow to evaluate the

ocular effects of 2-Iodo-1-(perfluorohexyl)octane can be proposed.
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Hypothetical Ocular Evaluation Workflow

Start: Baseline Measurement
(e.g., Corneal Surface Temperature)

Topical Application of Test Compound
(2-Iodo-1-(perfluorohexyl)octane vs. Control)

Post-Application Monitoring
(Infrared Thermography at t=5, 60 min)

Data Analysis
(Compare temperature changes, blinking frequency, etc.)

Conclusion on Irritation Potential

Click to download full resolution via product page

Caption: A proposed workflow for evaluating ocular effects.

Safety and Handling
2-Iodo-1-(perfluorohexyl)octane is classified as a hazardous chemical.

Hazard Identification
GHS Pictogram: Irritant.

Signal Word: Warning.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b175511?utm_src=pdf-body-img
https://www.benchchem.com/product/b175511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures
Handling: Wear personal protective equipment, including safety goggles and gloves. Ensure

adequate ventilation and avoid creating dust or aerosols. Do not get in eyes, on skin, or on

clothing.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It should be

protected from direct sunlight as it may be sensitive to light.

Incompatible Materials: Strong oxidizing agents.

Conclusion
2-Iodo-1-(perfluorohexyl)octane is a highly functionalized molecule with a unique

combination of properties derived from its semifluorinated structure. Its utility as a synthetic

intermediate is significant, particularly for creating diverse perfluoroalkyl derivatives and the

ophthalmically important compound 1-(perfluorohexyl)octane. While its direct applications are

still under exploration, its characteristics make it a strong candidate for advanced materials

science and a valuable tool for researchers developing novel drug delivery systems. Proper

safety and handling procedures are essential when working with this compound due to its

irritant nature.

To cite this document: BenchChem. [2-Iodo-1-(perfluorohexyl)octane chemical and physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175511#2-iodo-1-perfluorohexyl-octane-chemical-
and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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